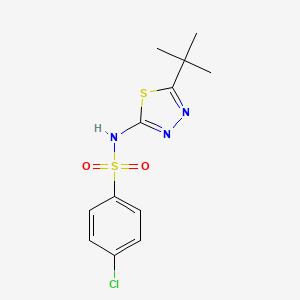
Benzenesulfonamide, N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-p-chloro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenesulfonamide, N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-p-chloro- is a chemical compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a benzenesulfonamide group attached to a thiadiazole ring, which is further substituted with a tert-butyl group and a chlorine atom. The unique structure of this compound imparts it with distinct chemical and biological properties, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonamide, N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-p-chloro- typically involves the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine . The reaction proceeds through the formation of intermediate hydrazine derivatives, which are then cyclized to form the thiadiazole ring . The final product is obtained after purification and characterization using techniques such as NMR, IR, and MS .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenesulfonamide, N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-p-chloro- undergoes various types of chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzenesulfonamide derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Benzenesulfonamide, N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-p-chloro- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of bacterial infections and as an anti-inflammatory agent.
Industry: The compound is used in the development of agrochemicals and as an intermediate in the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of benzenesulfonamide, N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-p-chloro- involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions . The compound’s antimicrobial activity is attributed to its ability to disrupt the cell wall synthesis of bacteria, leading to cell lysis and death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Glimepiride, Glipizide, Glibenclamide, Gliclazide, and Gliquidone: These compounds are similar in structure and function to glybuzole and are used as oral antidiabetic drugs.
Uniqueness
Benzenesulfonamide, N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-p-chloro- is unique due to the presence of the chlorine atom on the benzene ring, which imparts distinct chemical properties and reactivity compared to other similar compounds
Eigenschaften
CAS-Nummer |
1553-52-2 |
|---|---|
Molekularformel |
C12H14ClN3O2S2 |
Molekulargewicht |
331.8 g/mol |
IUPAC-Name |
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-chlorobenzenesulfonamide |
InChI |
InChI=1S/C12H14ClN3O2S2/c1-12(2,3)10-14-15-11(19-10)16-20(17,18)9-6-4-8(13)5-7-9/h4-7H,1-3H3,(H,15,16) |
InChI-Schlüssel |
HQLOBCHPCJOPHH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{3-[(4-ethylphenyl)amino]-3-oxopropyl}benzamide](/img/structure/B14938146.png)

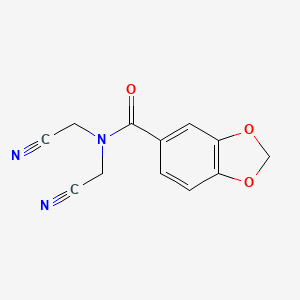

![N-{[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}glycylglycine](/img/structure/B14938157.png)
![trans-N-(3-methoxyphenyl)-4-[(4-oxoquinazolin-3(4H)-yl)methyl]cyclohexanecarboxamide](/img/structure/B14938163.png)
![(2S)-3-methyl-2-({(2S)-2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]propanoyl}amino)butanoic acid](/img/structure/B14938169.png)
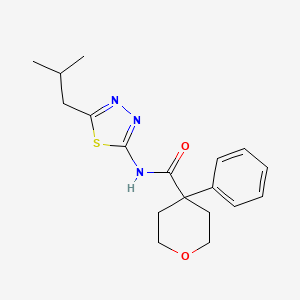
![4,5-dimethoxy-2-nitro-N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B14938179.png)
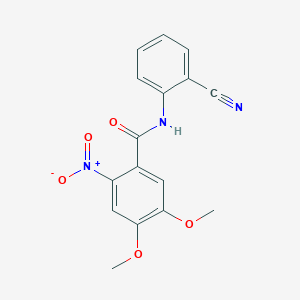
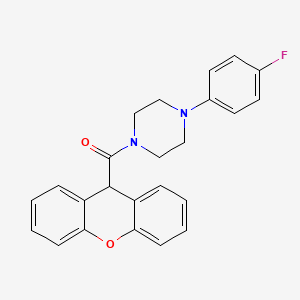
![Methyl 2-{[3-(3-methoxy-1,2-oxazol-5-yl)propanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate](/img/structure/B14938197.png)
![Ethyl 4-{[4-(acetylamino)phenyl]carbonyl}piperazine-1-carboxylate](/img/structure/B14938211.png)

